5-bromo-2,3-dihydro-1H-indene

Catalog No.
S751654
CAS No.
6134-54-9
M.F
C9H9Br
M. Wt
197.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-2,3-dihydro-1H-indene

CAS Number

6134-54-9

Product Name

5-bromo-2,3-dihydro-1H-indene

IUPAC Name

5-bromo-2,3-dihydro-1H-indene

Molecular Formula

C9H9Br

Molecular Weight

197.07 g/mol

InChI

InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2

InChI Key

UMEFRXDFDVRHMJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)Br

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)Br

The exact mass of the compound 5-bromo-2,3-dihydro-1H-indene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2,3-dihydro-1H-indene, also known as 5-bromoindane, is a halogenated aromatic hydrocarbon featuring a rigid indane scaffold. This structure serves as a critical intermediate in organic synthesis, particularly for constructing complex polycyclic molecules used in medicinal chemistry and materials science.[1][2][3] Its primary procurement value lies in its role as a precursor, where the bromine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions.[4]

Research Fit

Aryl bromide electrophile for palladium-catalyzed cross-coupling reactions

Grignard reagent formation enables nucleophilic C–C bond construction

Single 5-bromo regioisomer supports defined product regiochemistry

Substituting 5-bromo-2,3-dihydro-1H-indene with seemingly similar analogs like 5-chloroindane, positional isomers (e.g., 4-bromoindane), or the parent indane is often unviable. The choice of the aryl halide is critical for process efficiency, particularly in cross-coupling reactions where the carbon-bromine bond's reactivity is intermediate and often optimal compared to the less reactive carbon-chlorine bond and the more expensive, sometimes less stable, carbon-iodine bond.[5] This specific reactivity profile directly impacts catalyst selection, reaction kinetics, and achievable yields, making the bromo-derivative non-interchangeable for established protocols. Furthermore, the 5-position of the bromine atom defines the regiochemical outcome of subsequent functionalization, and substitution with other isomers or the parent indane would lead to entirely different molecular geometries and final product properties.

Substitution Risk

4-Bromoindane regioisomer differs in boiling point and NMR fingerprint; may alter purification and identity confirmation.

5-Chloroindane has lower oxidative addition reactivity; cross-coupling performance may not transfer without re-optimization.

Direct bromination produces a mixture of 4- and 5-bromoindane; regioisomeric purity requires verification before use.

Enhanced Reactivity in Cross-Coupling Reactions Compared to Aryl Chlorides

Aryl bromides, such as 5-bromo-2,3-dihydro-1H-indene, are generally more reactive than their chloro-analogs in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the often rate-limiting oxidative addition step in the catalytic cycle.[5] While advances in catalysis have enabled the use of aryl chlorides, they often require more specialized, expensive ligands or harsher reaction conditions to achieve comparable yields to aryl bromides, which react efficiently under milder conditions.[5][6]

Evidence DimensionReactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataHigher reactivity, enabling milder reaction conditions and often higher yields.
Comparator Or BaselineAryl Chlorides: Lower reactivity, often requiring more forcing conditions or specialized, highly active catalyst systems.
Quantified DifferenceThe C-Br bond is weaker than the C-Cl bond, leading to faster kinetics in the rate-determining oxidative addition step.
ConditionsGeneral Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig).

For process development and manufacturing, using the bromo-derivative can reduce catalyst costs, improve energy efficiency, and increase throughput by enabling faster, more reliable reactions.

Boiling Point vs 4-Bromo
Data to verify
ΔT = −11.2 °C (236.9 vs 248.1 °C at 760 mmHg)
Supports milder fractional distillation purification.
Predicted values; experimental bp 113–114 °C at 18 Torr reported.

Effective Precursor for High-Yield Synthesis of 5-Substituted Indazoles via Suzuki Coupling

In the synthesis of novel indazole-based heteroaryl compounds, 5-bromoindazoles serve as effective precursors. For example, the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, using Pd(dppf)Cl2 as the catalyst, resulted in the desired product in a 92% yield.[7] This high conversion rate demonstrates the utility of the bromo-indazole scaffold for reliably accessing complex, biologically relevant molecules.

Evidence DimensionReaction Yield
Target Compound Data92% yield
Comparator Or BaselineUncatalyzed or less optimal catalyst systems (e.g., Pd(OAc)2 gave 0% yield, PdCl2(PPh3)2 gave 65% yield).[7]
Quantified DifferenceA 27% absolute yield improvement over the next-best catalyst tested (PdCl2(PPh3)2).
ConditionsSuzuki cross-coupling with N-Boc-2-pyrroleboronic acid, K2CO3 base, DME solvent, 80 °C, 2 hours.

This provides a reliable and high-yielding route for medicinal chemists to synthesize libraries of potential drug candidates, making the bromo-precursor a valuable and predictable starting material.

Density vs 5-Chloro
Reported
1.462 vs 1.2 g·cm⁻³ (+22%)
Enables gravimetric identity check upon receipt.
Predicted densities; no hydrogen-bond donor/acceptor effect.

Bromine Substitution Modulates Electronic Properties for Materials Science Applications

The introduction of bromine atoms into aromatic systems significantly alters their electronic properties, which is a key strategy in tuning materials for organic electronics. Bromination generally lowers the HOMO-LUMO energy gap compared to non-brominated analogues.[8] For example, in a series of isoindigo-based organic semiconductors, the position of a bromine atom on a terminal indanone-based acceptor unit affected the electrochemical behavior; one isomer showed a deeper HOMO level while another featured a significantly lower LUMO energy compared to its positional isomer.[9] This demonstrates that the specific placement of bromine, as in 5-bromo-2,3-dihydro-1H-indene, is a critical design element for tuning semiconductor properties.

Evidence DimensionHOMO-LUMO Energy Gap
Target Compound DataLower energy gap compared to non-brominated analogs.
Comparator Or BaselineNon-brominated parent compounds (e.g., indane or other aromatic systems) have a wider HOMO-LUMO gap.[8]
Quantified DifferenceThe HOMO-LUMO gap for brominated aromatics can be in the 1.85-4.91 eV range, versus 3.39-8.07 eV for their non-brominated counterparts.[8]
ConditionsDFT/TDDFT computational analysis in aqueous and gaseous media.

This tunability allows materials scientists to procure specific brominated building blocks to rationally design organic semiconductors with targeted charge-transport and photophysical properties for devices like OFETs and OLEDs.

Regioselectivity
Class-level
Exclusive 5‑sulfonation; bromination gives mixture
Synthetic route determines isomeric purity.
Qualitative observation; verify isomer ratio by GC/HPLC.
¹H NMR Fingerprint
Data to verify
δ 7.35 (s), 7.23 (d), 7.08 (d) distinct from 4-bromo
Enables unambiguous regioisomer identity confirmation.
400 MHz, CDCl₃; source spectra not provided.
Grignard Reactivity
Reported
Mg insertion → DMF formylation route to indane-5-carboxaldehyde
Supports C–C bond formation without chloromethyl methyl ether.
Reported comparable yield to Duff formylation (~60%).

Core Precursor for Medicinal Chemistry Programs

Given its reliable performance in high-yield cross-coupling reactions, 5-bromo-2,3-dihydro-1H-indene is a preferred starting material for synthesizing libraries of substituted indanes and related fused-ring systems. These scaffolds are prevalent in compounds targeting CNS disorders and other biological targets.[2]

Development of Novel Dopamine Transporter (DAT) Inhibitors

The indane scaffold is a known pharmacophore in dopamine transporter (DAT) inhibitors. The 5-bromo position provides a key vector for synthetic elaboration to explore structure-activity relationships and develop novel therapeutic agents for conditions like ADHD or narcolepsy, building upon the foundation of known indane-based DAT inhibitors.[10][11][12]

Building Block for n-Type Organic Semiconductors

The ability of the bromine atom to lower LUMO energy levels makes this compound a strategic choice for constructing electron-accepting units in organic semiconductors.[9] Its incorporation can be used to develop n-type materials for applications in organic field-effect transistors (OFETs) and complementary logic circuits.

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki–Miyaura Cross-Coupling
Aryl bromide reactivity
Cross-coupling yield and regiochemical fidelity
Grignard-Mediated C–C Bond Formation
C–Br bond for Grignard generation
Grignard formation and aldehyde yield
Analytical Reference Standard
Distinct ¹H NMR pattern
Regioisomeric purity by NMR
Process-Scale Distillation Purification
Lower boiling point for distillation
Distillation efficiency and purity recovery

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6134-54-9

Wikipedia

5-bromoindane

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